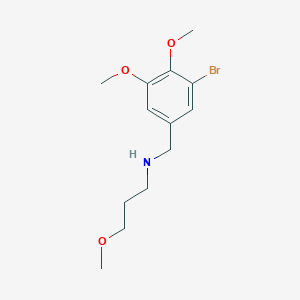![molecular formula C15H20BrN3O2 B268149 N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B268149.png)
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as BDIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDIM is a selective dopamine D3 receptor antagonist and has been shown to have anti-addictive effects in preclinical studies.
Mecanismo De Acción
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine acts as a selective dopamine D3 receptor antagonist, which is believed to be the mechanism underlying its anti-addictive effects. The dopamine D3 receptor is involved in the reward pathway in the brain, and its blockade by N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine may reduce the reinforcing effects of drugs of abuse. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to modulate glutamatergic and GABAergic neurotransmission, which may contribute to its effects on cognitive function.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to reduce drug-seeking behavior and drug self-administration in preclinical studies, indicating its potential as an anti-addictive agent. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. In addition, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to modulate neurotransmitter systems involved in reward, learning, and memory, suggesting its potential as a therapeutic agent for a range of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for targeted manipulation of this receptor in animal models. However, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has limited solubility in aqueous solutions, which may pose challenges for its use in certain experiments. In addition, the effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine on humans have not been extensively studied, and its safety and efficacy as a therapeutic agent have not been established.
Direcciones Futuras
Future research on N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine could focus on its potential as a therapeutic agent for addiction, schizophrenia, and Parkinson's disease. Studies could also investigate the effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine on other neurotransmitter systems and brain regions involved in reward, learning, and memory. In addition, the development of more soluble forms of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine could facilitate its use in lab experiments and clinical trials.
Métodos De Síntesis
The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3-(1H-imidazol-1-yl)propylamine in the presence of a reducing agent. The product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been studied for its potential therapeutic applications in drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to reduce drug-seeking behavior in rats and monkeys, suggesting its potential as an anti-addictive agent. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
Propiedades
Nombre del producto |
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine |
|---|---|
Fórmula molecular |
C15H20BrN3O2 |
Peso molecular |
354.24 g/mol |
Nombre IUPAC |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H20BrN3O2/c1-20-14-9-12(8-13(16)15(14)21-2)10-17-4-3-6-19-7-5-18-11-19/h5,7-9,11,17H,3-4,6,10H2,1-2H3 |
Clave InChI |
ZLUHIVCXLKLUDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)


![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)

![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)